(1H-Pyrazol-4-yl)(pyridin-3-yl)methanol
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Overview
Description
(1H-Pyrazol-4-yl)(pyridin-3-yl)methanol is a chemical compound with the molecular formula C₉H₉N₃O. It is a heterocyclic compound containing both pyrazole and pyridine rings, which are known for their significant roles in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)(pyridin-3-yl)methanol typically involves the reaction of pyrazole derivatives with pyridine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazol-4-yl)(pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(1H-Pyrazol-4-yl)(pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-Pyrazol-4-yl)(pyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, as an allosteric modulator of the M4 muscarinic acetylcholine receptor, it can influence the receptor’s activity and modulate neuronal function. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- (1H-Pyrazol-3-yl)(pyridin-2-yl)methanol
- (1H-Pyrazol-5-yl)(pyridin-4-yl)methanol
- (1H-Pyrazol-4-yl)(pyridin-2-yl)methanol
Uniqueness
(1H-Pyrazol-4-yl)(pyridin-3-yl)methanol is unique due to its specific structural configuration, which allows it to interact with particular molecular targets such as the M4 muscarinic acetylcholine receptor. This specificity can lead to distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-9(8-5-11-12-6-8)7-2-1-3-10-4-7/h1-6,9,13H,(H,11,12) |
InChI Key |
PEAXVTUWYLFLBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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